molecular formula C5H14N2 B101246 N-Isopropylethylenediamine CAS No. 19522-67-9

N-Isopropylethylenediamine

Cat. No. B101246
CAS RN: 19522-67-9
M. Wt: 102.18 g/mol
InChI Key: KDRUIMNNZBMLJR-UHFFFAOYSA-N
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Description

N-Isopropylethylenediamine is a primary aliphatic amine that is ethane-1,2-diamine substituted by an isopropyl group at the N atom . It has a molecular formula of C5H14N2 and a molecular weight of 102.1781 .


Molecular Structure Analysis

The molecular structure of N-Isopropylethylenediamine is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is KDRUIMNNZBMLJR-UHFFFAOYSA-N .


Chemical Reactions Analysis

N-Isopropylethylenediamine has been used in the capture of CO2 in certain compounds . More detailed information about its chemical reactions was not found in the retrieved data.


Physical And Chemical Properties Analysis

N-Isopropylethylenediamine is a colorless to light yellow liquid . It has a melting point of -30.89°C (estimate), a boiling point of 135-137 °C, and a density of 0.819 g/mL at 25 °C (lit.) .

Scientific Research Applications

CO2 Capture and Sequestration

N-Isopropylethylenediamine: has been studied for its potential in CO2 capture . It can be appended to metal-organic frameworks (MOFs) to enhance their ability to capture CO2 from the atmosphere. The compound acts as a Lewis base and interacts with the acidic open metal sites of MOFs, facilitating the capture of CO2 by forming a metal-N bond . This application is crucial in addressing climate change by reducing greenhouse gas emissions.

Safety and Hazards

N-Isopropylethylenediamine is classified as a flammable liquid (Category 2), and it causes severe skin burns and eye damage (Categories 1B and 1, respectively) . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

N'-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-5(2)7-4-3-6/h5,7H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRUIMNNZBMLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8066505
Record name N-Isopropylethylenediamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Isopropylethylenediamine

CAS RN

19522-67-9
Record name N-Isopropylethylenediamine
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Record name 1,2-Ethanediamine, N1-(1-methylethyl)-
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Record name N-Isopropylethylenediamine
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Record name 1,2-Ethanediamine, N1-(1-methylethyl)-
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Record name N-Isopropylethylenediamine
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Record name N-isopropylethylenediamine
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Record name 2-isopropylaminoethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does N-Isopropylethylenediamine interact with metal-organic frameworks (MOFs) for carbon dioxide capture?

A1: N-Isopropylethylenediamine (i-2) acts as a Lewis base, binding to the acidic open metal sites of MOFs like M2(dobpdc) (dobpdc4- = 4,4'-dioxidobiphenyl-3,3'-dicarboxylate; M = Mg, Sc-Zn) through its primary amine group. [] This interaction is strong, with binding energies ranging from 132 to 178 kJ mol-1 depending on the metal center. [] Once bound, i-2 facilitates CO2 capture via a two-step insertion mechanism into the metal-N bond. []

Q2: What is the mechanism of CO2 capture by i-2 functionalized MOFs?

A2: Computational studies reveal a two-step mechanism: (1) Nucleophilic attack of CO2 on the metal-bound nitrogen atom of i-2 occurs simultaneously with proton transfer, forming a zwitterionic intermediate. (2) The intermediate rearranges into the final ammonium carbamate product. The first, rate-determining step has a higher energy barrier (0.99-1.49 eV) compared to the faster second step (barrier < 0.50 eV). []

Q3: How does the structure of N-Isopropylethylenediamine influence its CO2 adsorption/desorption properties in MOFs?

A3: Studies comparing diamine-functionalized Mg2(dobpdc) show that even small changes in alkyl substituents on the diamine, such as switching from ethylenediamine to N-Isopropylethylenediamine, can significantly impact the CO2 desorption temperature, characteristics, and working capacity. [] The presence of bulkier substituents, like the isopropyl group in i-2, can also enhance framework stability under realistic flue gas conditions containing O2, SO2, and water vapor. []

Q4: Beyond CO2 capture, what other applications utilize N-Isopropylethylenediamine's coordination chemistry?

A4: N-Isopropylethylenediamine is employed in synthesizing diverse coordination complexes. For example, it reacts with [Cr(NCS)6]3- to form thiocyanato-bridged heteropolynuclear complexes with the general formula [Cu(N-Isopropylethylenediamine)2]3[Cr(NCS)6]2.nH2O. [] These complexes exhibit interesting magnetic properties, with some demonstrating weak antiferromagnetic interactions. []

Q5: How does N-Isopropylethylenediamine contribute to the properties of polyaspartamide-based copolymers?

A5: When incorporated as a pendant group in polyaspartamides, N-Isopropylethylenediamine introduces amphiphilic character, leading to thermo-responsive behavior. [] These polymers exhibit lower critical solution temperature (LCST) behavior, with tunable phase transition temperatures depending on the N-Isopropylethylenediamine content. [, ] The presence of the secondary amine in i-2 also enhances the efficiency of conjugation with hydrophobic moieties like cholesterol. []

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